2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
CAS No.: 852851-73-1
Cat. No.: VC4904578
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid - 852851-73-1](/images/structure/VC4904578.png)
Specification
CAS No. | 852851-73-1 |
---|---|
Molecular Formula | C9H14N2O3 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid |
Standard InChI | InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14) |
Standard InChI Key | ZUHYFPMWZVPVHD-UHFFFAOYSA-N |
SMILES | CC(C)CN1C(=O)C=C(N1)CC(=O)O |
Canonical SMILES | CC(C)CN1C(=O)C=C(N1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with a 2-methylpropyl group at the N1 position and an acetic acid moiety at the C3 position. The pyrazole core exists in a partially unsaturated dihydro state, with a ketone group at C5 . Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid |
SMILES | CC(C)CN1C(=O)C=C(N1)CC(=O)O |
InChI Key | ZUHYFPMWZVPVHD-UHFFFAOYSA-N |
PubChem CID | 4962216 |
The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the 2-methylpropyl and acetic acid substituents adopting equatorial orientations .
Spectral and Collision Properties
Predicted collision cross sections (CCS) for common adducts, as calculated by ion mobility spectrometry, are summarized below :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 199.10773 | 144.2 |
[M+Na]+ | 221.08967 | 153.1 |
[M-H]- | 197.09317 | 141.4 |
These values suggest moderate polarity, aligning with the compound’s carboxylic acid functional group.
Synthesis and Production
Purification and Quality Control
Bulk batches are packaged under argon or vacuum to prevent oxidation, with certificates of analysis (CoA) verifying purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard characterization tools.
Condition | Specification |
---|---|
Temperature | Room temperature (20–25°C) |
Packaging | Argon-filled steel drums |
Shelf Life | 24 months (unopened) |
Bulk quantities (up to 1 ton) are available in super sacks, while research samples are dispensed in 25 kg pails .
Future Research Directions
Pharmacological Profiling
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In Vitro Toxicity: Screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293).
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Kinase Inhibition Assays: Test against BRAF V600E or EGFR mutants.
Synthetic Optimization
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